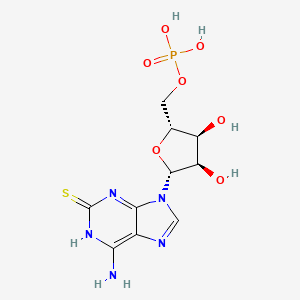
((2R,3S,4R,5R)-5-(6-Amino-2-thioxo-1H-purin-9(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2R,3S,4R,5R)-5-(6-Amino-2-thioxo-1H-purin-9(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a sugar moiety, and a phosphate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R,5R)-5-(6-Amino-2-thioxo-1H-purin-9(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety through glycosylation reactions. The final step involves the phosphorylation of the sugar moiety to introduce the phosphate group. The reaction conditions often require the use of protecting groups, specific catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.
Reduction: Reduction reactions can target the purine base, leading to the formation of dihydropurine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Amino or thio-substituted purine derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis.
Biology: In biological research, it serves as a model compound for studying enzyme-substrate interactions, particularly those involving kinases and phosphatases.
Medicine: The compound has potential therapeutic applications, including antiviral and anticancer properties. It is studied for its ability to inhibit specific enzymes involved in disease pathways.
Industry: In the industrial sector, it is used in the development of diagnostic assays and as a reagent in biochemical research.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The purine base can mimic natural substrates, allowing it to bind to active sites of enzymes. The phosphate group plays a crucial role in the compound’s ability to participate in phosphorylation and dephosphorylation reactions, which are essential for signal transduction pathways. The thioxo group may also contribute to the compound’s reactivity and binding affinity.
相似化合物的比较
Adenosine triphosphate (ATP): Similar in structure but contains three phosphate groups.
Guanosine monophosphate (GMP): Contains a guanine base instead of the thioxo-substituted purine.
Cytidine monophosphate (CMP): Contains a cytosine base and lacks the thioxo group.
Uniqueness: The presence of the thioxo group and the specific stereochemistry of the sugar moiety make ((2R,3S,4R,5R)-5-(6-Amino-2-thioxo-1H-purin-9(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate unique. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other nucleotides and nucleosides.
属性
CAS 编号 |
59924-57-1 |
|---|---|
分子式 |
C10H14N5O7PS |
分子量 |
379.29 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-amino-2-sulfanylidene-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7PS/c11-7-4-8(14-10(24)13-7)15(2-12-4)9-6(17)5(16)3(22-9)1-21-23(18,19)20/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24)/t3-,5-,6-,9-/m1/s1 |
InChI 键 |
FNIHZZWPVLPMKV-UUOKFMHZSA-N |
手性 SMILES |
C1=NC2=C(NC(=S)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
规范 SMILES |
C1=NC2=C(NC(=S)N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


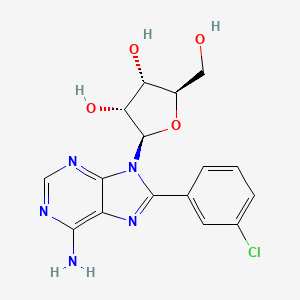
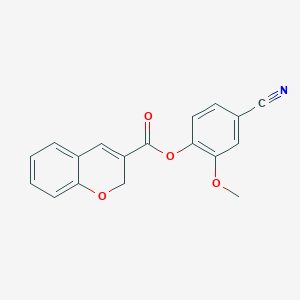
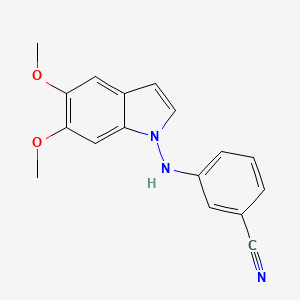

![N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine](/img/structure/B12933020.png)
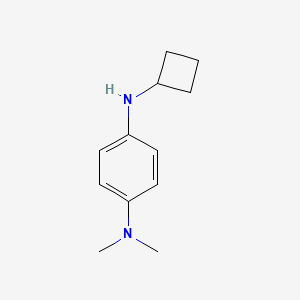
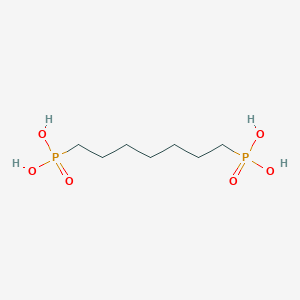
![N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B12933042.png)
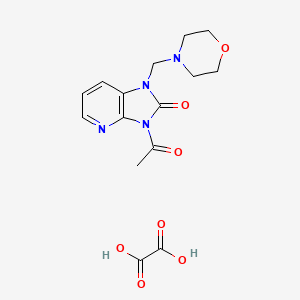


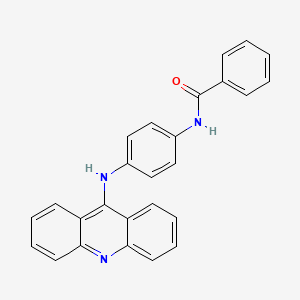
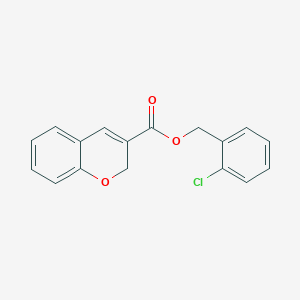
![7-Hydroxy-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B12933077.png)
